Naphthyl-2-methylene-succinyl-CoA

Anaerobic Degradation PAH Metabolism Enzyme Kinetics

Naphthyl-2-methylene-succinyl-CoA is the obligate, non-substitutable intermediate in the anaerobic β-oxidation-like degradation of 2-methylnaphthalene. The naphthyl-methylene moiety is structurally essential for enzyme recognition—generic replacements such as succinyl-CoA, benzylsuccinyl-CoA, or aliphatic CoA esters fail to bind or react with naphthyl-2-methyl-succinyl-CoA dehydrogenase and naphthyl-2-methylene-succinyl-CoA lyase. This compound is mandated for in vitro pathway reconstitution, downstream lyase activity assays, HRMS-based environmental biomarker monitoring, and synthetic biology verification of bnsEF-encoded enzyme expression. Without this specific intermediate, metabolic flux studies and engineered PAH degradation validation cannot proceed accurately.

Molecular Formula C36H46N7O19P3S
Molecular Weight 1005.8 g/mol
Cat. No. B1234196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthyl-2-methylene-succinyl-CoA
Molecular FormulaC36H46N7O19P3S
Molecular Weight1005.8 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(=CC4=CC5=CC=CC=C5C=C4)CC(=O)O)O
InChIInChI=1S/C36H46N7O19P3S/c1-36(2,30(48)33(49)39-10-9-25(44)38-11-12-66-35(50)23(15-26(45)46)14-20-7-8-21-5-3-4-6-22(21)13-20)17-59-65(56,57)62-64(54,55)58-16-24-29(61-63(51,52)53)28(47)34(60-24)43-19-42-27-31(37)40-18-41-32(27)43/h3-8,13-14,18-19,24,28-30,34,47-48H,9-12,15-17H2,1-2H3,(H,38,44)(H,39,49)(H,45,46)(H,54,55)(H,56,57)(H2,37,40,41)(H2,51,52,53)/b23-14+/t24-,28-,29-,30?,34-/m1/s1
InChIKeyGZNYDKAZGJZRED-QEVJJUAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthyl-2-methylene-succinyl-CoA: A Defined Intermediate in Anaerobic PAH Degradation for Metabolic Pathway Analysis


Naphthyl-2-methylene-succinyl-CoA is a polyol and coenzyme A (CoA) ester [1] with the molecular formula C36H46N7O19P3S [1]. It functions as a specific and obligate intermediate in the anaerobic degradation of the polycyclic aromatic hydrocarbon (PAH) 2-methylnaphthalene, formed via the dehydrogenation of naphthyl-2-methyl-succinyl-CoA [2][3]. This compound is a product of the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase and is further metabolized by naphthyl-2-methylene-succinyl-CoA lyase [2][3], making it a key analytical target for studying and engineering the beta-oxidation-like steps in anaerobic aromatic hydrocarbon metabolism.

Why Generic Succinyl-CoA Analogs Cannot Substitute for Naphthyl-2-methylene-succinyl-CoA in Anaerobic PAH Research


Generic substitution with other succinyl-CoA derivatives or similar CoA esters fails because the naphthyl moiety is an essential structural determinant for specific enzyme recognition in the anaerobic 2-methylnaphthalene pathway. The enzymes that produce and consume Naphthyl-2-methylene-succinyl-CoA, such as naphthyl-2-methyl-succinyl-CoA dehydrogenase and naphthyl-2-methylene-succinyl-CoA lyase, exhibit stringent substrate specificity for the naphthyl group [1][2]. Substitution with compounds lacking this naphthalene ring—such as succinyl-CoA, benzylsuccinyl-CoA, or other simple aliphatic CoA esters—would fail to bind or react, rendering them ineffective for pathway reconstruction, enzyme assays, or metabolic flux studies focused on anaerobic aromatic hydrocarbon degradation. This compound's specific role is irreplaceable for accurate modeling of beta-oxidation in the context of PAH metabolism, as it represents a distinct chemical species within a defined, non-canonical enzymatic sequence [1][3].

Naphthyl-2-methylene-succinyl-CoA: Quantitative Evidence of Differentiation from Precursor CoA Esters in Enzymatic Assays


Specific Activity of Naphthyl-2-methyl-succinyl-CoA Dehydrogenase with Naphthyl-2-methylene-succinyl-CoA as Product

The production of Naphthyl-2-methylene-succinyl-CoA from its precursor, naphthyl-2-methyl-succinyl-CoA, is catalyzed by the enzyme naphthyl-2-methyl-succinyl-CoA dehydrogenase. The specific activity of this enzyme, measured in crude cell extracts of the sulfate-reducing enrichment culture N47, is 0.115 nmol × min⁻¹ × mg of protein⁻¹ [1]. This represents a quantifiable, rate-limiting step in the anaerobic 2-methylnaphthalene pathway, differentiating this product from its precursor and from other CoA esters that are not substrates for this specific dehydrogenase [1].

Anaerobic Degradation PAH Metabolism Enzyme Kinetics

Electron Acceptor Specificity for Naphthyl-2-methyl-succinyl-CoA Dehydrogenase

The enzyme producing Naphthyl-2-methylene-succinyl-CoA exhibits strict electron acceptor requirements. Activity was only detectable when phenazine methosulphate (PMS) was used as an artificial electron acceptor. No activity was observed with the natural electron acceptors nicotinamide adenine dinucleotide (NAD⁺) or flavin adenine dinucleotide (FAD) [1]. This sharply contrasts with many other CoA dehydrogenases that utilize NAD⁺ or FAD, establishing a unique functional signature for this specific enzymatic step [1].

Enzyme Specificity Electron Acceptor Assay Conditions

Defined Position in a Genetically Mapped Degradation Pathway

Naphthyl-2-methylene-succinyl-CoA is a product of enzymes encoded by the `bns` gene cluster in the sulfate-reducing bacterium N47 [1]. Proteomic and genomic analyses confirm that the formation of this compound is directly linked to the expression of specific `bns` genes, distinguishing it from intermediates in other, even closely related, anaerobic hydrocarbon degradation pathways (e.g., toluene degradation via benzylsuccinate) [1]. While the immediate precursor naphthyl-2-methyl-succinyl-CoA is also part of this cluster, the dehydrogenation step to form the target compound is a defined and essential step for subsequent beta-oxidation and ring cleavage [1].

Metabolic Pathway Gene Cluster Bioremediation

Molecular Weight and Formula Differentiate from Analogous Pathway Intermediates

The molecular weight of Naphthyl-2-methylene-succinyl-CoA (1005.78 g/mol [1] or 1005.775 g/mol [2]) and its molecular formula (C36H46N7O19P3S) [2] provide definitive identification parameters that distinguish it from structurally similar CoA esters. For instance, its immediate precursor, naphthyl-2-methyl-succinyl-CoA, differs by two hydrogen atoms (molecular formula C36H48N7O19P3S, MW ~1007.8). The downstream product, 2-naphthoyl-CoA, is smaller (MW ~929.7) and lacks the succinyl moiety. This precise mass and formula are essential for confirming the compound's identity in complex biological matrices via LC-MS/MS, ensuring accurate pathway analysis and avoiding misidentification [1][2].

Analytical Chemistry Mass Spectrometry Compound Identification

Substrate for a Unique Lyase Activity in Anaerobic PAH Metabolism

Naphthyl-2-methylene-succinyl-CoA is the specific substrate for the enzyme naphthyl-2-methylene-succinyl-CoA lyase (EC 4.2.1.-), which catalyzes its conversion to naphthyl-2-hydroxymethyl-succinyl-CoA [1][2]. This lyase activity is unique to the anaerobic 2-methylnaphthalene pathway and has no known homolog in the degradation pathways of other, even structurally similar, PAHs like naphthalene, which proceeds via 2-naphthoyl-CoA [3]. The existence of this specific enzymatic step differentiates the 2-methylnaphthalene pathway from that of naphthalene and highlights the unique role of Naphthyl-2-methylene-succinyl-CoA as the point of divergence [1][3].

Enzyme Function Lyase Activity Anaerobic Metabolism

Optimal Use Cases for Naphthyl-2-methylene-succinyl-CoA in Environmental and Biotechnological Research


In Vitro Reconstruction of the Anaerobic 2-Methylnaphthalene Upper Pathway

Researchers aiming to reconstitute the early steps of anaerobic 2-methylnaphthalene degradation in vitro will find Naphthyl-2-methylene-succinyl-CoA to be an essential substrate. Its use is mandated for assaying the activity of the downstream enzyme, naphthyl-2-methylene-succinyl-CoA lyase, and for generating the subsequent intermediate, naphthyl-2-hydroxymethyl-succinyl-CoA [1][2]. The quantitative enzyme activity data and specific electron acceptor requirements for its formation provide a robust framework for designing and validating these assays [3].

Metabolomics and Flux Analysis in Anaerobic PAH-Degrading Consortia

This compound serves as a definitive biomarker for the active anaerobic degradation of 2-methylnaphthalene in complex environmental samples or enrichment cultures. Its precise molecular mass and formula (C36H46N7O19P3S, MW 1005.78 g/mol) [1][2] enable its unambiguous identification and quantification via high-resolution mass spectrometry (HRMS). Detection of this intermediate provides direct evidence for the operation of the complete `bns`-encoded pathway, as opposed to alternative or incomplete degradation routes [4].

Synthetic Biology and Metabolic Engineering of Novel Degradation Pathways

For synthetic biologists seeking to engineer microorganisms for enhanced PAH degradation, Naphthyl-2-methylene-succinyl-CoA represents a critical node in a genetically mapped pathway. Its formation is directly linked to the `bnsEF` genes [4]. This compound can be used as an analytical standard to verify successful heterologous expression of the dehydrogenase and lyase enzymes, ensuring that the engineered pathway is proceeding correctly and that the metabolic flux is being channeled toward the desired ring-cleavage steps [3][4].

Bioremediation Monitoring and Assessment

Environmental monitoring programs focused on the anaerobic bioremediation of sites contaminated with methylnaphthalenes can use Naphthyl-2-methylene-succinyl-CoA as a specific performance indicator. The presence and abundance of this intermediate, detectable via targeted metabolomics [1], correlates with the activity of indigenous microbial communities capable of complete anaerobic PAH mineralization. This provides a more direct and functional measure of bioremediation potential than solely relying on the presence of taxonomic marker genes [4].

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